

Solubility Profile of Z-Glu(OBzl)-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Glu(OBzl)-OH

Cat. No.: B554520

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Introduction

N- α -Carbobenzyloxy-L-glutamic acid γ -benzyl ester, commonly abbreviated as **Z-Glu(OBzl)-OH**, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and other areas of medicinal chemistry. Its dual protecting groups, the Benzyloxycarbonyl (Z) group on the α -amino function and the benzyl (Bzl) ester on the γ -carboxyl group, allow for selective deprotection and coupling reactions, making it a valuable building block for complex peptide sequences. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of **Z-Glu(OBzl)-OH**, detailed experimental protocols for solubility determination, and a visualization of its role in its primary application.

Quantitative Solubility Data

The solubility of **Z-Glu(OBzl)-OH** is influenced by the polarity and proticity of the solvent. While comprehensive quantitative data across a wide spectrum of organic solvents is not extensively published, the following table summarizes the available information. It is important to note that solubility can be affected by factors such as temperature, purity of the solute and solvent, and the presence of any additives.

Solvent	Chemical Class	Solubility (at ambient temperature)	Citation
Dimethyl Sulfoxide (DMSO)	Sulfoxide	100 mg/mL	[1][2][3]
Methanol	Alcohol	Soluble	[4]
Ethanol	Alcohol	Soluble	
Water	Protic	Slightly Soluble	[4]

Note: The term "Soluble" indicates that the compound dissolves to a significant extent, but a precise quantitative value has not been publicly documented. For applications requiring exact concentrations in these solvents, experimental determination is strongly recommended.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

For researchers requiring precise solubility data in specific solvent systems, the shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound.

Materials and Equipment:

- **Z-Glu(OBzl)-OH** (high purity)
- Selected organic solvent (analytical grade)
- Scintillation vials or sealed flasks
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Centrifuge

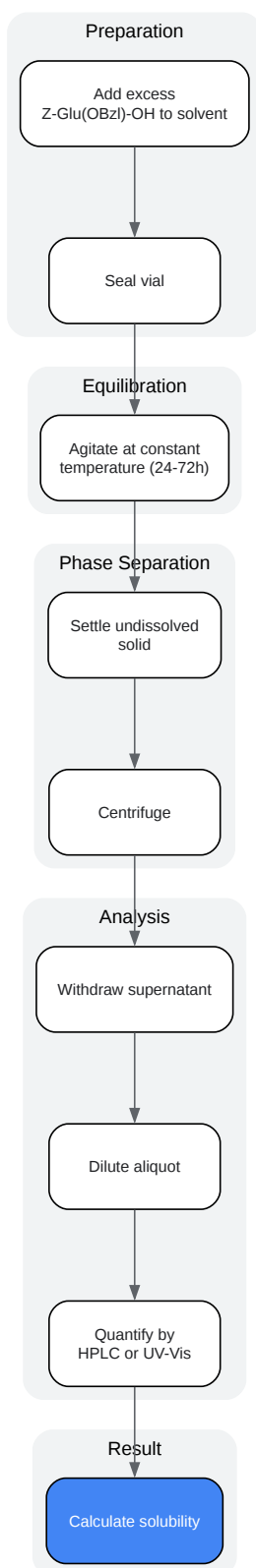
- Micropipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and appropriate glassware for dilutions

Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of **Z-Glu(OBzl)-OH** to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- **Equilibration:** Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
- **Sampling and Dilution:** Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) micropipette. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in a volumetric flask to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of **Z-Glu(OBzl)-OH**.
- **Calculation:** Calculate the solubility of **Z-Glu(OBzl)-OH** in the solvent using the following formula:

$$\text{Solubility (mg/mL)} = (\text{Concentration of diluted sample (mg/mL)}) \times (\text{Dilution factor})$$

Workflow for Solubility Determination

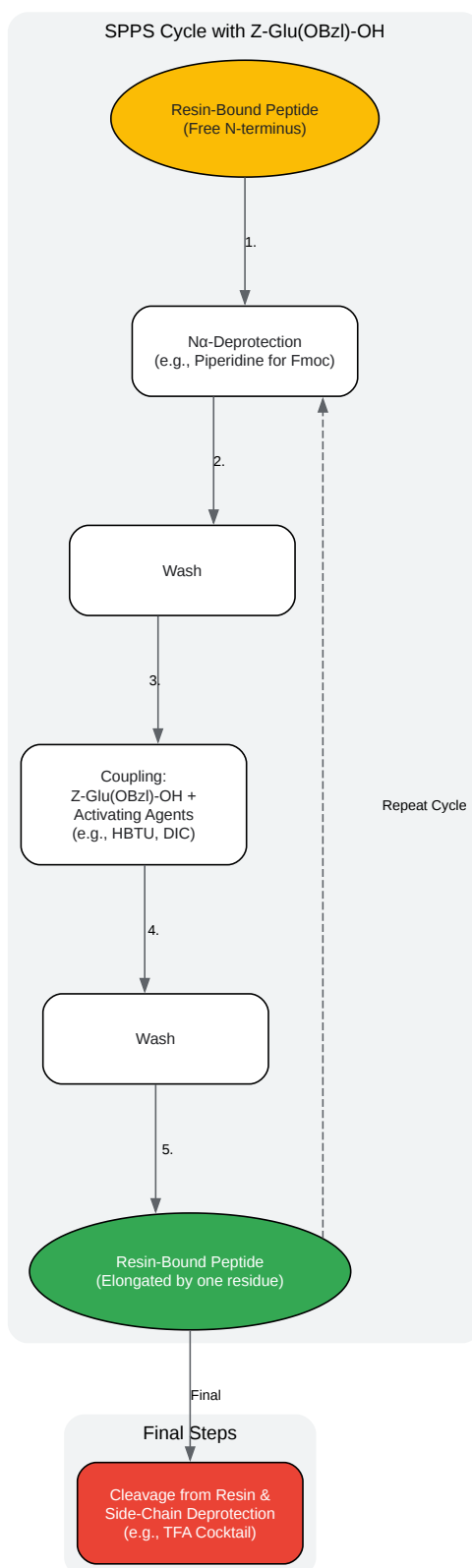


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Caption: Workflow for determining the equilibrium solubility of **Z-Glu(OBzl)-OH**.

Role in Solid-Phase Peptide Synthesis (SPPS)

Z-Glu(OBzl)-OH is a cornerstone reagent in solid-phase peptide synthesis (SPPS), particularly in protocols employing Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Its side-chain benzyl ester protection is stable to the conditions used for the removal of the temporary N α -protecting group (TFA for Boc, and piperidine for Fmoc), yet it can be readily cleaved during the final deprotection and cleavage from the solid support, typically with strong acids like HF or TFMSA. The following diagram illustrates a typical cycle of SPPS incorporating **Z-Glu(OBzl)-OH**.



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Caption: A single cycle of solid-phase peptide synthesis (SPPS) incorporating **Z-Glu(OBzl)-OH**.

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